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Sb 243213 dihydrochloride

Cat. No.: B3028243
M. Wt: 501.3 g/mol
InChI Key: UKMTYUXWLKQDNT-UHFFFAOYSA-N
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Description

Significance of Serotonin (B10506) Receptors in Neurobiology and Drug Discovery

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that orchestrates a wide array of physiological and psychological processes. wikipedia.org Its influence extends to mood, sleep, appetite, cognition, and memory. wikipedia.org The diverse effects of serotonin are mediated by a large family of receptors, currently classified into 7 distinct classes (5-HT1 to 5-HT7), many of which contain multiple subtypes. wikipedia.orgtocris.com This receptor diversity allows for the fine-tuning of serotonergic signaling throughout the central and peripheral nervous systems.

The 5-HT2 receptor subfamily, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G protein-coupled receptors (GPCRs) that primarily mediate excitatory neurotransmission. wikipedia.orgwikipedia.org Due to their widespread distribution and critical functions, these receptors have become major targets for drug discovery efforts aimed at treating a variety of neuropsychiatric disorders. nih.gov Many clinically effective medications, including antipsychotics and antidepressants, exhibit affinity for 5-HT2 receptors, highlighting their therapeutic relevance. wikipedia.orgnih.gov

Overview of 5-HT2C Receptor Modulators in Therapeutic Development

The 5-HT2C receptor, in particular, is a key regulator of several neural circuits and behaviors. wikipedia.org Predominantly located in brain regions such as the choroid plexus, hippocampus, amygdala, and hypothalamus, it plays a significant role in modulating mood, anxiety, feeding, and reproductive behavior. wikipedia.orgnih.govpatsnap.com The 5-HT2C receptor is notable for its ability to inhibit dopamine (B1211576) and norepinephrine (B1679862) release in specific brain areas. wikipedia.org

The modulation of 5-HT2C receptor activity has shown significant therapeutic potential for a range of conditions:

Agonists: Activation of 5-HT2C receptors has been pursued for the treatment of obesity, substance use disorders, and impulse control disorders. nih.govbenthamdirect.com For instance, the selective 5-HT2C receptor agonist lorcaserin (B1675133) was approved for the treatment of obesity. nih.govbenthamdirect.comacs.org Preclinical studies have also suggested that 5-HT2C agonists could be beneficial in treating addiction. acs.orgnih.gov

Antagonists/Inverse Agonists: Conversely, blocking the 5-HT2C receptor has been investigated for its potential antidepressant and anxiolytic effects. nih.govtandfonline.com Antagonism of this receptor is a feature of some antidepressant medications. researchgate.net Research in animal models has demonstrated that 5-HT2C receptor antagonists can produce anxiolytic-like effects. tandfonline.comnih.gov

The development of selective 5-HT2C receptor modulators has been a key focus in neuroscience research, aiming to harness the therapeutic benefits while minimizing off-target effects that can arise from interactions with the highly homologous 5-HT2A and 5-HT2B receptors. wikipedia.org

Introduction of SB 243213 Dihydrochloride (B599025) as a Research Probe

SB 243213 dihydrochloride is a highly selective and potent research chemical that acts as an inverse agonist at the 5-HT2C receptor. patsnap.comnih.govmdpi.com As an inverse agonist, it not only blocks the action of the endogenous ligand serotonin but also reduces the receptor's basal, or constitutive, activity. nih.gov This property makes it a valuable tool for investigating the physiological and pathological roles of 5-HT2C receptor signaling.

The compound exhibits high affinity for the human 5-HT2C receptor and displays over 100-fold selectivity for this receptor subtype compared to a wide range of other neurotransmitter receptors, ion channels, and enzymes. nih.govpatsnap.comnih.govmdpi.com This selectivity is crucial for attributing its pharmacological effects specifically to the modulation of the 5-HT2C receptor, thereby enabling researchers to dissect its function with greater precision. Preclinical studies have demonstrated that SB 243213 possesses anxiolytic-like properties in animal models. nih.govpatsnap.comnih.gov Its utility as a research probe has been instrumental in advancing our understanding of the complex role of the 5-HT2C receptor in the brain.

Detailed Research Findings

Binding Profile of this compound

The following table summarizes the binding affinities of SB 243213 for various serotonin receptor subtypes, demonstrating its high selectivity for the 5-HT2C receptor.

Receptor SubtypeBinding Affinity (pKi)Reference
5-HT2C 9.0 - 9.37 nih.govnih.govpatsnap.comtandfonline.comnih.govmdpi.com
5-HT2A 6.8 nih.govnih.gov
5-HT2B 7.0 nih.govnih.gov
5-HT1A <6.0 nih.govtandfonline.com
5-HT1B <6.0 nih.govtandfonline.com
5-HT1D <6.5 nih.govtandfonline.com
5-HT1E <6.0 nih.govtandfonline.com
5-HT1F <6.0 nih.govtandfonline.com
5-HT7 <6.0 nih.govtandfonline.com
Dopamine D2 6.7 nih.govtandfonline.com
Dopamine D3 <6.5 nih.govtandfonline.com

pKi is the negative logarithm of the equilibrium dissociation constant (Ki), with higher values indicating stronger binding affinity.

Functional Activity of this compound

This table outlines the functional activity of SB 243213 at the human 5-HT2C receptor.

Functional AssayValue (pKb)DescriptionReference
Inverse Agonism 9.8Measures the potency of the compound to inhibit the constitutive activity of the receptor. nih.govnih.govpatsnap.comtandfonline.comnih.govmdpi.com

pKb is the negative logarithm of the equilibrium dissociation constant for an antagonist/inverse agonist, with higher values indicating greater potency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21Cl2F3N4O2 B3028243 Sb 243213 dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2.2ClH/c1-13-10-15-7-9-29(18(15)11-17(13)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-19-4-3-8-26-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,28,30);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMTYUXWLKQDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization of Sb 243213 Dihydrochloride

Receptor Binding Profile and Affinity

The pharmacological profile of SB 243213 dihydrochloride (B599025) is distinguished by its high affinity and selectivity for the 5-HT2C receptor.

SB 243213 dihydrochloride demonstrates a high binding affinity for the human 5-hydroxytryptamine (5-HT)2C receptor. Studies have reported its pKi value to be 9.37 and 9.0. medchemexpress.comnih.govtocris.comrndsystems.com This high affinity underscores the compound's potent interaction with this specific receptor subtype.

A key feature of SB 243213 is its selectivity for the 5-HT2C receptor over other serotonin (B10506) receptor subtypes. The compound displays significantly lower affinity for 5-HT2A and 5-HT2B receptors. tocris.comrndsystems.com Furthermore, it shows little affinity for a range of other human serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, and 5-HT7. medchemexpress.commedchemexpress.com The binding affinities (pKi) across various serotonin receptor subtypes are summarized in the table below.

Table 1: Binding Affinity of SB 243213 for Human Serotonin (5-HT) Receptor Subtypes

Receptor Subtype pKi Value
5-HT2C 9.0 - 9.37 medchemexpress.comtocris.com
5-HT2B 7.0 - 7.2 tocris.commedchemexpress.cn
5-HT2A 6.8 - 7.01 tocris.commedchemexpress.cn
5-HT6 6.5 medchemexpress.cn
5-HT1D 6.32 (<6.5) medchemexpress.commedchemexpress.commedchemexpress.cn
5-HT7 5.64 medchemexpress.commedchemexpress.cn
5-HT1B 5.5 medchemexpress.commedchemexpress.cn
5-HT1E <5.4 medchemexpress.cn
5-HT1F 5.35 medchemexpress.commedchemexpress.cn
5-HT1A <5.3 medchemexpress.cn

The selectivity of SB 243213 extends beyond the serotonin system. It exhibits more than 100-fold selectivity for the 5-HT2C receptor over a broad panel of other neurotransmitter receptors, as well as various enzymes and ion channels. medchemexpress.comnih.govtocris.commedchemexpress.com Specifically, it shows moderate affinity for the human dopamine (B1211576) D2 receptor (pKi = 6.7) and weak affinity for the dopamine D3 receptor (pKi < 6.5). medchemexpress.commedchemexpress.com This high degree of selectivity minimizes off-target interactions, making it a valuable tool for studying 5-HT2C receptor-mediated functions.

The interaction of SB 243213 with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, has been evaluated. The compound shows weak to negligible inhibitory activity against several key CYP isoforms. The IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, were found to be greater than 100 µM for CYP1A2, CYP2C19, CYP2D6, and CYP3A4. biomol.combertin-bioreagent.comcaymanchem.com A modest interaction was observed with CYP2C9, with an IC50 value of 23 µM. biomol.combertin-bioreagent.comcaymanchem.com

Table 2: Inhibitory Activity (IC50) of SB 243213 Against Human Cytochrome P450 (CYP) Isoforms

CYP Isoform IC50 (µM)
CYP1A2 >100 biomol.combertin-bioreagent.comcaymanchem.com
CYP2C9 23 biomol.combertin-bioreagent.comcaymanchem.com
CYP2C19 >100 biomol.combertin-bioreagent.comcaymanchem.com
CYP2D6 >100 biomol.combertin-bioreagent.comcaymanchem.com
CYP3A4 >100 biomol.combertin-bioreagent.comcaymanchem.com

Selectivity Over Other Neurotransmitter Receptors (e.g., Dopamine D2, D3), Enzymes, and Ion Channels

Functional Modulatory Properties at the 5-HT2C Receptor

Beyond simple binding, the functional activity of SB 243213 at the 5-HT2C receptor is a defining characteristic.

SB 243213 is characterized as a selective 5-HT2C receptor inverse agonist. nih.govtocris.comrndsystems.comwikipedia.orgresearchgate.net Unlike a neutral antagonist that only blocks the action of an agonist, an inverse agonist reduces the constitutive activity of a receptor. In functional in vitro assays, SB 243213 demonstrated its ability to decrease the basal activity of the human 5-HT2C receptor. biomol.combertin-bioreagent.comcaymanchem.com This inverse agonist activity is potent, with reported pKb values of 9.8 and a pKB of 9.5. nih.govtocris.comrndsystems.combiomol.combertin-bioreagent.com

Characterization as an Antagonist

This compound is a selective and high-affinity antagonist of the serotonin 5-HT2C receptor. nih.govmedchemexpress.com Its potent interaction with this receptor is quantified by a pKi value of approximately 9.0 to 9.37 and a pKb of 9.8 at the human 5-HT2C receptor. nih.govmedchemexpress.comresearchgate.nettocris.com In functional assays, it demonstrates competitive antagonism, with a pA2 value of 10.2.

A key feature of SB 243213 is its significant selectivity for the 5-HT2C receptor over other closely related serotonin receptor subtypes. sci-hub.se It exhibits over 100-fold greater selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. sci-hub.se The binding affinities (pKi) for the human 5-HT2A and 5-HT2B receptors are reported to be 6.8 and 7.0, respectively. tocris.com This selectivity extends to a wide array of other neurotransmitter receptors, ion channels, and enzymes, for which it generally shows low affinity. researchgate.nettocris.comsci-hub.se

Table 1: Binding Affinity and Potency of this compound

Receptor Subtype pKi pKb/pA2 Selectivity Fold (over 5-HT2A/2B)
Human 5-HT2C 9.0 - 9.37 researchgate.nettocris.com 9.8 (pKb) nih.govresearchgate.net, 10.2 (pA2) >100 sci-hub.se
Human 5-HT2A 6.8 tocris.com - -
Human 5-HT2B 7.0 tocris.com - -

Differential Effects on 5-HT2C Receptor-Coupled Signaling Pathways

The pharmacological profile of SB 243213 is complex, demonstrating varied effects on the different signaling pathways coupled to the 5-HT2C receptor. nih.gov This phenomenon, known as functional selectivity or biased agonism, indicates that the compound can differentially modulate multiple cellular responses through the same receptor. nih.gov

In contrast to its effects on other signaling pathways, SB 243213 acts as an inverse agonist on the phospholipase A2 (PLA2) signaling cascade. nih.gov This means that it not only blocks the action of agonists but also reduces the basal, or constitutive, activity of the 5-HT2C receptor in this specific pathway. nih.gov The relative efficacy of SB 243213 as an inverse agonist for the PLA2 response has been reported to be 0.6. nih.gov

SB 243213 also demonstrates inverse agonism in guanosine (B1672433) 5'-O-(3-[(35)S]thio)triphosphate ([³⁵S]GTPγS) binding assays. nih.gov These assays measure the activation of G proteins, the immediate downstream partners of G protein-coupled receptors (GPCRs) like the 5-HT2C receptor. The inverse agonistic activity of SB 243213 in this context, with a relative efficacy of 1, indicates its ability to decrease the basal level of G protein activation mediated by constitutively active 5-HT2C receptors. nih.gov

Consistent with its inverse agonist profile in certain pathways, SB 243213 has been shown to reduce the constitutive desensitization of the 5-HT2C receptor. nih.gov Constitutive activity of the 5-HT2C receptor can lead to a state of persistent, low-level desensitization. doi.org By acting as an inverse agonist, SB 243213 mitigates this basal activity, thereby reducing the ongoing desensitization of the receptor. nih.govdoi.org Its relative efficacy for this effect is reported to be 1. nih.gov

A notable aspect of SB 243213's functional selectivity is its behavior as a neutral antagonist in the phospholipase C (PLC) signaling pathway. researchgate.netnih.gov Unlike its inverse agonist action on the PLA2 and G protein activation pathways, it does not reduce the basal activity of the PLC pathway. nih.gov Instead, it competitively blocks the effects of agonists like serotonin (5-HT) on this pathway. nih.gov However, some studies have noted that the antagonism can appear non-competitive over time, likely due to the compound's slow dissociation from the receptor. nih.gov

Table 2: Functional Activity of SB 243213 at 5-HT2C Receptor Signaling Pathways

Signaling Pathway Functional Effect Relative Efficacy
Phospholipase A2 (PLA2) Inverse Agonist nih.gov 0.6 nih.gov
[³⁵S]GTPγS Binding Inverse Agonist nih.gov 1 nih.gov
Constitutive Desensitization Reduction nih.gov 1 nih.gov
Phospholipase C (PLC) Neutral Antagonist researchgate.netnih.gov -

The kinetics of how SB 243213 binds to and dissociates from the 5-HT2C receptor contribute to its pharmacological profile. Research has shown that SB 243213 possesses a slow dissociation rate from the human 5-HT2C receptor. nih.gov Specifically, its initial dissociation rate was found to be 3.2 times slower than that of SB 206553, another well-characterized 5-HT2C receptor inverse agonist. nih.gov This slow dissociation may contribute to its long duration of action observed in vivo and the time-dependent nature of its antagonism in PLC assays. nih.govnih.gov

Preclinical Neuropharmacological Investigations of Sb 243213 Dihydrochloride

In Vitro Functional Assays

The in vitro pharmacological profile of SB 243213 dihydrochloride (B599025) has been characterized using various cellular models engineered to express specific neurotransmitter receptors. Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are standard platforms for such investigations, as they can be stably transfected to express single human receptor subtypes, like the 5-HT2C receptor. invivogen.comnih.gov This allows for the precise assessment of a compound's interaction with the intended target in a controlled environment, isolated from the complexities of a native biological system.

Studies utilizing these cellular models have been fundamental in determining the binding affinity and functional activity of SB 243213 at human serotonin (B10506) receptors. neurotransmitter.netresearchgate.net Radioligand binding assays in cell lines expressing the human 5-HT2C receptor have demonstrated that SB 243213 possesses a high affinity for this target. sci-hub.senih.gov These experiments also confirmed its selectivity for the 5-HT2C receptor over other related subtypes, such as the 5-HT2A and 5-HT2B receptors. sci-hub.se The affinity of a compound for a receptor is typically expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Table 1: Binding Affinity (pKi) of SB 243213 at Human 5-HT Receptor Subtypes

Receptor Subtype pKi Value Selectivity vs. 5-HT2C
5-HT2C 9.0 - 9.37 sci-hub.se -
5-HT2A 6.8 >100-fold sci-hub.se

| 5-HT2B | 7.0 | >100-fold sci-hub.se |

The 5-HT2C receptor is known to exhibit constitutive activity, meaning it can signal without being stimulated by an agonist. Compounds that can reduce this basal level of activity are known as inverse agonists. Functional assays are employed to determine whether a ligand acts as an antagonist (which only blocks agonist effects) or an inverse agonist.

In functional studies, SB 243213 was identified as a potent inverse agonist at the human 5-HT2C receptor. sci-hub.senih.gov It demonstrated the ability to lower the basal activity of the receptor, a characteristic feature of inverse agonism. researchgate.net This effect was quantified with a pKb value of 9.8, where pKb is the negative log of the equilibrium dissociation constant for a competitive antagonist or inverse agonist, indicating high potency in its functional effect. sci-hub.senih.gov This inverse agonism at the 5-HT2C receptor is a key component of its pharmacological profile.

Cellular Models Expressing Human 5-HT2C Receptors (e.g., HEK293 cells, Chinese Hamster Ovary cells)

In Vivo Behavioral Phenotyping in Rodent Models

To investigate the potential therapeutic applications of SB 243213, its effects on behavior were studied in established rodent models of anxiety. These tests are designed to create approach-avoidance conflict situations, where anxiolytic compounds typically reduce avoidance behavior.

The social interaction test is a widely used paradigm to assess anxiety-like behavior in rodents. In this test, the time spent in active social engagement between two unfamiliar animals is measured. Anxious animals tend to spend less time interacting. Research has shown that in rats, SB 243213 exhibited significant anxiolytic-like activity in the social interaction test. sci-hub.senih.gov This finding suggests that blockade of 5-HT2C receptor function can reduce anxiety-like behaviors in this specific preclinical model.

The Geller-Seifter conflict test is another classic animal model for screening anxiolytic drugs. In this procedure, animals are trained to press a lever for a food reward, but this behavior is intermittently punished with a mild foot shock. Anxiolytic compounds are expected to increase the rate of punished responding, indicating a reduction in the behavioral inhibition caused by the aversive stimulus. In line with findings from other anxiety models, SB 243213 demonstrated anxiolytic-like efficacy in the Geller-Seifter conflict test in rats. sci-hub.senih.gov

Table 2: Summary of Anxiolytic-Like Activity in Rodent Models

Behavioral Test Species Observed Effect Reference
Social Interaction Test Rat Anxiolytic-like activity sci-hub.senih.gov

| Geller-Seifter Conflict Test | Rat | Anxiolytic-like activity | sci-hub.senih.gov |

Assessment of Anxiolytic-Like Efficacy

Evaluation of Tolerance Development and Withdrawal Anxiogenesis

A significant aspect of the preclinical evaluation of SB 243213 dihydrochloride has been its potential for producing anxiolytic effects without the drawbacks of tolerance and withdrawal symptoms commonly associated with other anxiolytic agents like benzodiazepines. Research has shown that, unlike diazepam, chronic administration of SB 243213 did not lead to the development of tolerance to its anxiolytic-like effects in rats. sci-hub.senih.gov Furthermore, cessation of chronic treatment with SB 243213 did not induce withdrawal-related anxiety. sci-hub.senih.gov This suggests a more favorable long-term therapeutic profile compared to existing anxiolytics.

Table 1: Effects of Chronic Administration of SB 243213 and Diazepam on Anxiety Models

CompoundChronic Effect on Anxiolytic ActivityWithdrawal Anxiogenesis
SB 243213 No tolerance observed sci-hub.senih.govNot observed sci-hub.senih.gov
Diazepam Tolerance developsWithdrawal anxiety present

Modulation of Locomotor Activity

This compound has demonstrated a potent ability to counteract pharmacologically induced reductions in movement. Specifically, it effectively blocks the hypolocomotion in rats caused by the 5-HT2C receptor agonist meta-chlorophenylpiperazine (m-CPP). sci-hub.senih.gov This antagonistic action at the 5-HT2C receptor underscores the compound's mechanism of action and its influence on motor activity. Studies have determined the ID50 of SB 243213 for blocking m-CPP-induced hypolocomotion to be 1.1 mg/kg when administered orally, with a long duration of action exceeding 8 hours. sci-hub.senih.gov

Table 2: Effect of SB 243213 on m-CPP-Induced Hypolocomotion in Rats

ParameterValue
ID50 (oral) 1.1 mg/kg sci-hub.senih.gov
Duration of Action > 8 hours sci-hub.senih.gov

Impact on Dopaminergic Transmission and Motor Function

The interaction of SB 243213 with the dopamine (B1211576) system has been a key area of investigation, particularly concerning motor side effects associated with certain antipsychotic medications.

Research indicates that SB 243213 can reduce the cataleptic effects induced by the typical antipsychotic drug haloperidol. sci-hub.senih.gov Catalepsy, a state of motor immobility, is a common side effect of dopamine D2 receptor antagonists like haloperidol. The ability of SB 243213 to attenuate this effect suggests a modulatory role on dopaminergic pathways, potentially by blocking 5-HT2C receptors that influence dopamine release. sci-hub.senih.gov This finding points to its potential utility in mitigating extrapyramidal side effects of antipsychotic drugs. nih.gov

Importantly, preclinical studies have shown that this compound does not induce catalepsy on its own. sci-hub.senih.gov This is a crucial distinction from many antipsychotic agents and indicates that its mechanism of action does not inherently produce the motor side effects characteristic of dopamine receptor blockade.

Attenuation of Pharmacologically Induced Catalepsy (e.g., haloperidol-induced)

Evaluation of Psychomotor Stimulant Effects

Investigations into the psychomotor stimulant potential of SB 243213 have shown that it does not produce hyperactivity. sci-hub.senih.gov Studies in rodents revealed that SB 243213 did not affect hyperactivity induced by stimulants such as amphetamine, MK-801, or phencyclidine. sci-hub.senih.gov This lack of intrinsic stimulant properties, combined with its anxiolytic and motor-modulating effects, further defines its unique pharmacological profile.

Effects on Amphetamine-Induced Hyperactivity

Influence on Sleep-Waking Cycles

The role of the 5-HT2C receptor in regulating sleep architecture has led to investigations into the effects of its selective antagonists, like SB 243213, on sleep patterns. Research in rat models demonstrates that SB 243213 significantly modifies specific phases of the sleep-waking cycle.

Table 1: Effects of SB 243213 on Deep Slow Wave Sleep (SWS2) in Rats

Parameter Percentage Change Finding
SWS2 Quantity ▲ 27% Significant Increase
SWS2 Occurrence Frequency ▼ 24.1% Significant Decrease

| SWS2 Occurrence Duration | ▲ 81% | Significant Increase |

Data derived from studies in rat models. researchgate.netnih.gov

In addition to its effects on slow-wave sleep, SB 243213 also influences paradoxical sleep (PS), also known as rapid-eye-movement (REM) sleep. Research demonstrates a significant reduction in the total quantity of paradoxical sleep by 35%. researchgate.netnih.gov This reduction is primarily achieved through a marked decrease in the frequency of PS episodes, which were reduced by 46%. researchgate.netnih.gov Subcutaneous administration of SB 243213 also resulted in a significant reduction in time spent in REM sleep. nih.gov

Table 2: Effects of SB 243213 on Paradoxical Sleep (PS) in Rats

Parameter Percentage Change Finding
PS Quantity ▼ 35% Significant Decrease

| PS Occurrence Frequency | ▼ 46% | Significant Decrease |

Data derived from studies in rat models. researchgate.netnih.gov

Modulation of Deep Slow Wave Sleep (SWS2)

Absence of Effects on Seizure Threshold

Investigations into the broader neurological profile of this compound have included assessments of its potential to alter seizure susceptibility. In rodent models, studies have consistently found that SB 243213 does not affect the seizure threshold. sci-hub.senih.govresearchgate.net This indicates that at the doses tested, the compound does not possess pro-convulsant or anti-convulsant properties.

Table 3: Mentioned Compounds

Compound Name
This compound
Amphetamine
MK-801 (Dizocilpine)
Phencyclidine (PCP)
Paroxetine
Ritanserin (B1680649)

Mechanistic Insights into Sb 243213 Dihydrochloride S Biological Actions

Receptor Subtype-Specific Signaling Pathways Underlying Behavioral Effects

SB 243213 is characterized as a potent and selective 5-HT2C receptor inverse agonist. nih.govwikipedia.orgrndsystems.com An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of SB 243213, it reduces the constitutive or basal activity of the 5-HT2C receptor, a function that distinguishes it from neutral antagonists which only block the action of agonists. sci-hub.secaymanchem.com

The compound demonstrates high affinity for the human 5-HT2C receptor, with reported pKi values of 9.0 to 9.37. nih.govrndsystems.com Its selectivity is a key feature, showing over 100-fold greater affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptor subtypes and a wide array of other neurotransmitter receptors, enzymes, and ion channels. nih.govsci-hub.semedchemexpress.com

The 5-HT2 family of receptors, including the 5-HT2C subtype, are G-protein coupled receptors (GPCRs). researchgate.net Their activation typically initiates a signaling cascade via the Gq/11 protein, leading to the activation of phospholipase C (PLC). researchgate.netnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This process ultimately results in an increase in intracellular calcium concentration and the activation of protein kinase C. researchgate.net As an inverse agonist, SB 243213 suppresses this baseline signaling pathway, which is believed to be the foundation for its observed behavioral effects. nih.govcaymanchem.com

This specific mechanism at the 5-HT2C receptor is linked to the compound's anxiolytic-like properties observed in preclinical models. nih.govrndsystems.com Studies suggest that this anxiety-reducing effect may be mediated by the modulation of 5-HT2C receptors located in specific brain regions, such as the amygdala. unc.edu Furthermore, the blockade of 5-HT2C receptors by antagonists or inverse agonists like SB 243213 has been shown to promote slow-wave sleep (SWS), indicating a role for this specific signaling pathway in sleep regulation. researchgate.netnih.gov

Table 1: Receptor Binding Profile of SB 243213

Receptor Subtype Binding Affinity (pKi) Notes
Human 5-HT2C 9.0 - 9.37 nih.govrndsystems.com High affinity; acts as an inverse agonist (pKb = 9.8). nih.govrndsystems.comsci-hub.se
Human 5-HT2A 6.8 rndsystems.com >100-fold lower affinity than for 5-HT2C. nih.gov
Human 5-HT2B 7.0 rndsystems.com >100-fold lower affinity than for 5-HT2C. nih.gov
Human D2 6.7 medchemexpress.com Moderate affinity.
Human D3 <6.5 medchemexpress.com Weak affinity.
Human 5-HT1A, 1B, 1E, 1F, 7 <6.0 medchemexpress.com Little to no significant affinity.

Neurotransmitter System Interactions Beyond Serotonin (B10506) (e.g., Dopaminergic Modulation)

The biological influence of SB 243213 extends beyond the serotonergic system, most notably through its modulation of dopaminergic pathways. nih.govresearchgate.net The 5-HT2C receptor is known to exert a tonic, inhibitory influence on dopamine (B1211576) release in several key brain regions. By acting as an inverse agonist, SB 243213 can disinhibit these pathways, leading to an enhancement of dopaminergic transmission. nih.govresearchgate.net

Evidence for this interaction comes from several preclinical observations. For instance, SB 243213 attenuates catalepsy induced by the dopamine D2 receptor antagonist haloperidol, suggesting a pro-dopaminergic effect. nih.govsci-hub.se In microdialysis studies, 5-HT2C antagonists, including SB 243213, have been found to increase dopamine efflux in brain regions like the nucleus accumbens. researchgate.net

However, the interaction is complex and context-dependent. In a study examining drug-induced dopamine release, local administration of SB 243213 into the medial prefrontal cortex (mPFC) was found to reduce the increase in dopamine in the nucleus accumbens caused by cocaine. nih.gov This suggests that while 5-HT2C receptor blockade can increase basal dopamine activity, it may simultaneously dampen dopamine release stimulated by certain psychostimulants. nih.gov

Further research has shown that SB 243213 can reduce purposeless oral movements in rats that are triggered by dopamine agonists like apomorphine (B128758) (a mixed D1/D2 agonist) and quinpirole (B1680403) (a D2/D3 agonist). mdpi.com This effect was specific to dopamine D2 receptor-mediated behaviors, as the compound did not affect oral movements induced by the D1 agonist SKF-38393. mdpi.com These findings highlight a nuanced role for 5-HT2C receptors in modulating dopamine-dependent motor behaviors, where blocking these receptors can either facilitate or inhibit dopaminergic function depending on the specific circuit and pharmacological context.

Comparison with Reference Compounds (e.g., Diazepam, SB206553, M100907, Ritanserin (B1680649), Paroxetine)

Comparing SB 243213 to other neuropharmacological agents helps to clarify its unique mechanistic profile.

Diazepam : Diazepam is a benzodiazepine (B76468) that produces its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This mechanism is fundamentally different from SB 243213's action at the 5-HT2C receptor. A key distinguishing feature is that chronic administration of SB 243213 does not appear to produce tolerance to its anxiolytic effects or cause withdrawal-associated anxiety, which are significant issues with long-term benzodiazepine use. nih.govsci-hub.se

SB-206553 : Like SB 243213, SB-206553 is a 5-HT2C receptor inverse agonist. nih.gov However, it also has a notable affinity for the 5-HT2B receptor. nih.gov Both compounds can suppress oral movements induced by 5-HT2C agonists and can enhance dopamine release in the nucleus accumbens. researchgate.netnih.gov The higher selectivity of SB 243213 for the 5-HT2C receptor makes it a more precise tool for studying the functions of this specific receptor subtype. nih.gov

M100907 : This compound is a highly selective 5-HT2A receptor antagonist. researchgate.netnih.gov While its primary target differs from SB 243213, there is some functional overlap. For example, both 5-HT2A and 5-HT2C receptor antagonists can increase slow-wave sleep. researchgate.net However, their roles in modulating dopamine are distinct; M100907 can block dopamine release facilitated by 5-HT2A receptor stimulation, demonstrating the separate, though sometimes parallel, roles of these two serotonin receptor subtypes. nih.gov

Ritanserin : Ritanserin is an older, non-selective antagonist with high affinity for both 5-HT2A and 5-HT2C receptors. researchgate.netwikipedia.org Its effect of increasing slow-wave sleep is consistent with that of SB 243213, which helped confirm that this action is mediated at least in part by 5-HT2C receptor blockade. researchgate.netnih.gov Unlike SB 243213, ritanserin has been reported to not alter dopamine release in the nucleus accumbens, a difference likely attributable to its broader receptor profile, which includes some affinity for D2 receptors. researchgate.netwikipedia.org

Table 2: Mechanistic Comparison of SB 243213 and Reference Compounds

Compound Primary Mechanism of Action Key Distinctions from SB 243213
SB 243213 Selective 5-HT2C Inverse Agonist nih.govsci-hub.se -
Diazepam GABA-A Receptor Positive Allosteric Modulator Different receptor system (GABAergic); Chronic use associated with tolerance and withdrawal anxiety. nih.govsci-hub.se
SB-206553 5-HT2C/2B Inverse Agonist nih.gov Less selective, also targets 5-HT2B receptors. nih.gov
M100907 Selective 5-HT2A Antagonist researchgate.netnih.gov Targets a different serotonin receptor subtype (5-HT2A). researchgate.net
Ritanserin Non-selective 5-HT2A/2C Antagonist researchgate.netwikipedia.org Broader spectrum, also targets 5-HT2A receptors; does not appear to enhance dopamine release. researchgate.netwikipedia.org
Paroxetine Selective Serotonin Reuptake Inhibitor (SSRI) nih.govfda.gov Non-receptor specific; increases synaptic serotonin, affecting all 5-HT receptors. fda.gov

Translational Research Perspectives and Potential Therapeutic Applications

Preclinical Evidence for Anxiolytic Therapeutics

Preclinical studies in rodent models have provided evidence for the anxiolytic (anxiety-reducing) potential of Sb 243213 dihydrochloride (B599025). In rat models, the compound has demonstrated anxiolytic-like activity in established behavioral tests, including the social interaction and the Geller-Seifter conflict tests. nih.govsci-hub.se A significant finding from this research is that, unlike the benzodiazepine (B76468) diazepam, chronic administration of Sb 243213 did not lead to the development of tolerance to its anxiolytic effects. nih.gov Furthermore, cessation of chronic treatment did not produce withdrawal-related anxiety, suggesting a more favorable profile compared to traditional anxiolytics. nih.govsci-hub.se The compound was shown to be a potent inhibitor of central 5-HT2C receptor functions in rats, effectively blocking meta-chlorophenylpiperazine-induced hypolocomotion, a standard measure of 5-HT2C receptor antagonism in vivo. nih.gov

Table 1: Preclinical Anxiolytic Activity of Sb 243213 dihydrochloride

Model/Test Species Key Finding Reference
Social Interaction TestRatExhibited significant anxiolytic-like activity. nih.govsci-hub.se
Geller-Seifter Conflict TestRatShowed anxiolytic-like effects. nih.govsci-hub.se
Chronic Administration StudyRatDid not produce tolerance or withdrawal anxiety, unlike diazepam. nih.govsci-hub.se
m-CPP Induced HypolocomotionRatPotently blocked the effect, confirming in vivo 5-HT2C receptor antagonism. nih.gov

Preclinical Evidence for Schizophrenia Management

The potential application of this compound in the management of schizophrenia has been suggested based on its pharmacological profile. medchemexpress.com Research indicates that the compound modulates dopaminergic transmission without inducing pro-psychotic effects in rodent models. nih.govsci-hub.se It did not affect hyperactivity induced by amphetamine, MK-801, or phencyclidine, which are often used to model psychosis-like states. nih.gov The antagonistic activity at 5-HT2C receptors is thought to relieve the tonic inhibition these receptors exert on dopamine (B1211576) release, particularly in brain regions relevant to schizophrenia. researchgate.net This modulation of the dopaminergic system, combined with a lack of catalepsy induction, points toward a potential utility in treating schizophrenia. nih.govsci-hub.se

Preclinical Evidence for Motor Disorder Interventions

Preclinical findings support a potential role for this compound in the intervention of motor disorders. medchemexpress.com In rodent studies, the compound did not induce catalepsy, a state of motor immobility often associated with antipsychotic drugs. nih.govsci-hub.se Notably, it was found to attenuate catalepsy induced by the typical antipsychotic haloperidol. nih.gov This suggests that by blocking 5-HT2C receptors, Sb 243213 may counteract some of the motor side effects caused by dopamine receptor antagonists. researchgate.net

Further research into oral dyskinesia, a motor side effect associated with therapies for schizophrenia and Parkinson's disease, has shown that 5-HT2C receptor blocking agents can suppress these abnormal movements. nih.gov Specifically, Sb 243213 was effective in blocking oral movements induced by other 5-HT2C receptor inverse agonists and the potentiated oral responses to 5-HT2C agonists in dopamine-depleted rats. nih.gov This evidence highlights the compound's potential to address motor dysfunctions that arise from altered dopaminergic and serotonergic signaling. sci-hub.senih.gov

Table 2: Preclinical Effects of this compound on Motor Functions

Model/Test Species Key Finding Reference
Haloperidol-Induced CatalepsyRodentAttenuated the cataleptic effects of haloperidol. nih.govsci-hub.se
Spontaneous Motor ActivityRodentDid not induce catalepsy on its own. nih.gov
Drug-Induced Oral DyskinesiaRatBlocked oral movements induced by 5-HT2C agonists/inverse agonists. nih.gov

Implications for Stress-Associated Disorders and Fear Memory Modulation

Research has identified this compound as a potential agent for treating or preventing stress-associated disorders, such as post-traumatic stress disorder (PTSD). google.com Studies suggest that stress can enhance fear memory consolidation and that this process is mediated by the serotonergic system. google.com Specifically, stress has been shown to increase the expression of 5-HT2C receptors in the basolateral amygdala (BLA), a brain region critical for processing fear. google.com

The administration of a 5-HT2C receptor antagonist immediately following fear conditioning was found to block the stress-induced enhancement of fear in mice. google.com This suggests that by blocking these receptors, compounds like this compound could prevent the strengthening of traumatic memories that characterizes disorders like PTSD. google.com The mechanism involves preventing the persistent effects of serotonin (B10506) at postsynaptic 5-HT2C receptors in the BLA during the memory consolidation window that follows a stressful event. google.com This targeted modulation of fear memory reconsolidation presents a promising therapeutic strategy for maladaptive fear disorders.

Chemical Synthesis and Structure Activity Relationship Studies of Biarylcarbamoylindoline Derivatives

Evolution of Biarylcarbamoylindoline Scaffolds for 5-HT2C Receptor Modulation

The development of biarylcarbamoylindoline derivatives as 5-HT2C receptor modulators stemmed from earlier work on 1-(3-pyridylcarbamoyl)indolines. ebi.ac.uk While these initial compounds showed promise, they were hampered by issues such as poor selectivity and significant inhibition of cytochrome P450 enzymes. ebi.ac.uk This prompted researchers to explore structural modifications to improve the pharmacological profile.

A significant breakthrough came with the introduction of a biaryl system in the carbamoyl (B1232498) side chain, leading to the biarylcarbamoylindoline scaffold. ebi.ac.uk This evolution was driven by the need to enhance affinity for the 5-HT2C receptor while simultaneously improving selectivity against the closely related 5-HT2A and 5-HT2B receptors. ebi.ac.uknih.gov Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy, making selectivity a critical aspect of drug design. wikipedia.org The incorporation of a (pyridyloxypyridyl)carbamoyl moiety proved particularly successful in achieving high affinity for the 5-HT2C receptor and excellent selectivity over both 5-HT2A and 5-HT2B subtypes. ebi.ac.uk This strategic evolution of the chemical scaffold laid the groundwork for the discovery of potent and selective inverse agonists like SB 243213. ebi.ac.uk

Key Structural Determinants for 5-HT2C Receptor Affinity and Selectivity

The affinity and selectivity of biarylcarbamoylindoline derivatives for the 5-HT2C receptor are governed by specific structural features. Structure-activity relationship (SAR) studies have elucidated the critical role of various substituents on both the indoline (B122111) core and the biaryl side chain. ebi.ac.uknih.gov

For the indoline moiety, substitutions at the 5- and 6-positions have been shown to significantly influence activity. For instance, in SB 243213, a methyl group at the 5-position and a trifluoromethyl group at the 6-position of the indoline ring contribute to its high affinity. ebi.ac.ukcaymanchem.com

The nature of the biaryl system is paramount for selectivity. The (pyridyloxypyridyl) side chain in SB 243213 is a key determinant of its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes. caymanchem.combertin-bioreagent.com Molecular modeling studies suggest that the difference in amino acid residues between the receptor subtypes accounts for this selectivity. Specifically, the presence of two valine residues in the 5-HT2C receptor, which are leucine (B10760876) residues in the 5-HT2A receptor, is believed to create a binding pocket that favorably accommodates the biarylcarbamoylindoline structure. acs.org

The interaction with specific residues within the receptor's binding pocket is crucial. For instance, a proposed double hydrogen-bonding interaction between the urea (B33335) carbonyl oxygen of the ligand and two serine residues in the 5-HT2C receptor is thought to be a primary binding interaction for this class of compounds. acs.org Furthermore, unique residues at positions 5.42 and 7.39 in the 5-HT2 receptors are major determinants of selectivity for certain ligands. nih.gov

Synthetic Methodologies for SB 243213 Dihydrochloride (B599025) and Analogues

The synthesis of SB 243213 and its analogues generally involves a multi-step process. A common strategy is the coupling of a substituted indoline with a biaryl isocyanate or a related reactive intermediate.

A general synthetic route can be outlined as follows:

Preparation of the Substituted Indoline Core: The synthesis often begins with a commercially available or readily synthesized substituted indole (B1671886). This indole is then reduced to the corresponding indoline. For SB 243213, this would be 5-methyl-6-trifluoromethylindoline.

Formation of the Biaryl Ether Linkage: The biaryl side chain, specifically the pyridyloxypyridine moiety, is typically constructed through a nucleophilic aromatic substitution reaction. For example, the sodium salt of a hydroxypyridine can be reacted with a halopyridine to form the ether linkage.

Introduction of the Carbamoyl Group: The biaryl amine is then converted into a reactive intermediate, such as an isocyanate or a carbamoyl chloride.

Coupling Reaction: The final step involves the reaction of the substituted indoline with the activated biaryl side chain to form the carbamoyl linkage, yielding the final biarylcarbamoylindoline product.

Salt Formation: To improve solubility and handling, the final compound is often converted to its dihydrochloride salt.

Alternative synthetic strategies may involve solid-phase synthesis techniques, which allow for the rapid generation of a library of analogues for SAR studies. google.com These methods utilize a polymer support to which the growing molecule is attached, simplifying purification at each step. google.com

Design Principles for Novel 5-HT2C Receptor Inverse Agonists/Antagonists

The design of novel 5-HT2C receptor inverse agonists and antagonists is guided by several key principles derived from structural biology and SAR studies. A primary goal is to achieve high affinity for the 5-HT2C receptor while maintaining selectivity against other serotonin (B10506) receptor subtypes, particularly 5-HT2A and 5-HT2B. researchgate.netnih.gov

Key Design Principles:

Exploiting Constitutive Activity: The 5-HT2C receptor exhibits a high degree of constitutive (ligand-independent) activity. nih.gov Inverse agonists are designed to bind to the inactive state of the receptor, thereby reducing this basal signaling. nih.govnih.gov This property is often exploited in functional assays to identify and characterize inverse agonists. nih.gov

Targeting Specific Microswitches: Structural studies have identified key "microswitch" motifs within the receptor that are involved in its activation. Targeting these motifs can be a strategy to stabilize the inactive state of the receptor and achieve inverse agonism.

Structure-Based Drug Design: With the availability of crystal structures of the 5-HT2C receptor in complex with various ligands, structure-based design has become a powerful tool. nih.gov This allows for the rational design of ligands that fit optimally into the binding pocket and make specific, favorable interactions with key amino acid residues.

Modulating Physicochemical Properties: Beyond receptor affinity and selectivity, the design of novel compounds also focuses on optimizing drug-like properties. This includes considerations of metabolic stability, bioavailability, and brain penetrability. For instance, the evolution from earlier pyridylcarbamoylindolines to the biarylcarbamoylindolines was partly driven by the need to reduce P450 inhibitory liability. ebi.ac.uk

Low Basicity: Interestingly, some studies have shown that high basicity is not a strict requirement for 5-HT2 receptor affinity. mdpi.com The design of non-basic or low-basicity ligands can be a strategy to avoid off-target effects, such as interactions with the hERG potassium channel. mdpi.com

By integrating these design principles, researchers continue to develop novel 5-HT2C receptor modulators with improved therapeutic potential for a range of CNS disorders.

Future Directions in Sb 243213 Dihydrochloride Research

Investigation of Long-Term Neuroadaptations

While acute studies have demonstrated the anxiolytic-like profile of SB 243213, a critical future direction is the investigation of neuroadaptations resulting from long-term receptor blockade. nih.gov Research has shown that unlike benzodiazepines, chronic administration of SB 243213 does not appear to lead to tolerance to its anxiolytic effects or cause withdrawal anxiety. nih.gov This suggests that the neuroadaptive changes induced by sustained 5-HT2C receptor inverse agonism are fundamentally different from those of other anxiolytics.

Future studies should aim to uncover the molecular and cellular underpinnings of this phenomenon. This includes examining potential changes in:

Receptor Expression and Sensitivity: Investigating whether chronic SB 243213 treatment alters the expression levels, cellular localization, or sensitivity of 5-HT2C receptors themselves.

Downstream Signaling Pathways: The 5-HT2C receptor primarily signals through Gαq/11 proteins to activate phospholipase C (PLC). researchgate.net Long-term studies could explore whether chronic inverse agonism leads to adaptive changes in the expression or function of components of this pathway.

Gene Expression: Utilizing transcriptomic approaches to identify changes in gene expression in relevant brain circuits, such as the amygdala, prefrontal cortex, and striatum, following prolonged exposure to SB 243213. This could reveal novel pathways involved in mood and anxiety regulation.

Neuronal Plasticity: Exploring the impact on synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD), in circuits known to be modulated by 5-HT2C receptors. researchgate.net

Understanding these long-term neuroadaptations is crucial for evaluating the sustained therapeutic potential of targeting the 5-HT2C receptor.

Exploration of Additional Behavioral Paradigms

SB 243213 has been characterized in behavioral models related to anxiety, depression, and schizophrenia. nih.govtargetmol.com However, the widespread influence of the 5-HT2C receptor on neuropsychiatric function suggests that the utility of SB 243213 could be explored in a broader range of behavioral paradigms.

Future research could focus on its effects in models of:

Obsessive-Compulsive and Related Disorders: Given the role of serotonin (B10506) in impulse control, testing SB 243213 in paradigms like marble-burying or signal attenuation schedules could provide insights into its potential for treating obsessive-compulsive disorder (OCD).

Stress-Related and Trauma Disorders: Building on its anxiolytic profile, its efficacy could be assessed in models of post-traumatic stress disorder (PTSD), which involve enhanced fear memories and chronic stress. google.com

Cognitive Function: Assessing the impact of SB 243213 on executive functions, working memory, and cognitive flexibility, particularly in the context of psychiatric disorders where these domains are impaired.

Substance Use Disorders: The 5-HT2C receptor is known to modulate dopamine (B1211576) transmission, which is central to reward and addiction. nih.gov Investigating the effects of SB 243213 in models of drug self-administration, reinstatement (relapse), and cue reactivity could clarify its potential in addiction therapy. neurotransmitter.net

Potential Behavioral ParadigmDisorder RelevanceRationale for Investigation
Marble-Burying TestObsessive-Compulsive Disorder (OCD)Evaluates repetitive and compulsive-like behaviors, which are core features of OCD.
Fear Conditioning and ExtinctionPost-Traumatic Stress Disorder (PTSD)Assesses the acquisition and extinction of fear memories, a key aspect of PTSD pathophysiology. google.com
Attentional Set-Shifting TaskSchizophrenia, DepressionMeasures cognitive flexibility, an executive function often impaired in these disorders.
Drug Self-Administration and ReinstatementSubstance Use DisordersModels the reinforcing effects of drugs and relapse behavior, modulated by 5-HT2C/dopamine interactions. nih.gov

Advanced In Vitro and In Vivo Imaging Techniques for Receptor Occupancy and Signaling

A significant advancement in understanding the in vivo pharmacology of SB 243213 would come from the development of tools for advanced imaging. This would enable researchers to directly measure receptor engagement in the living brain and correlate it with behavioral or neurochemical outcomes.

Key future directions include:

Development of a Radiolabeled Ligand for PET/SPECT: Synthesizing a version of SB 243213 labeled with a positron-emitting (e.g., ¹¹C, ¹⁸F) or single-photon-emitting isotope. This would create a tracer for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging, allowing for the non-invasive quantification of 5-HT2C receptor occupancy in real-time.

Fluorescent Probes: Creating fluorescently-tagged derivatives of SB 243213 for in vitro imaging applications. Such probes would allow for high-resolution visualization of receptor distribution on a cellular and subcellular level in tissue slices using techniques like confocal microscopy.

In Vitro Signaling Assays: Employing advanced techniques like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) with modified receptors and signaling partners to study the specific conformational changes and signaling cascades induced by SB 243213 binding in live cells.

These technologies would provide unprecedented spatial and temporal resolution for studying how SB 243213 interacts with its target in complex biological systems.

Development of Novel Chemical Probes Based on SB 243213 Dihydrochloride (B599025) Structure

The chemical scaffold of SB 243213 serves as an excellent starting point for the development of new chemical probes to further investigate 5-HT2C receptor biology. researchgate.net Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function. mskcc.orgthesgc.org

Future medicinal chemistry efforts could focus on designing and synthesizing novel analogues of SB 243213 with specific functionalities:

Photoaffinity Labels: Incorporating a photoreactive group into the SB 243213 structure. When exposed to UV light, this probe would form a permanent, covalent bond with the receptor, enabling the identification of the precise binding site and the isolation of the receptor-ligand complex for biochemical analysis.

Biotinylated or "Click-Chemistry" Handles: Attaching a biotin (B1667282) molecule or a chemical handle for click chemistry. These tags would allow for the selective pull-down and isolation of 5-HT2C receptors and their associated protein complexes from cell lysates, helping to map the receptor's interactome.

PROTACs (Proteolysis-Targeting Chimeras): Designing a chimeric molecule that links the SB 243213 structure to a ligand for an E3 ubiquitin ligase. thesgc.org Such a PROTAC would be a powerful tool to induce the targeted degradation of the 5-HT2C receptor, allowing for functional knockout studies with high temporal control.

Type of Chemical ProbeFunctionalityResearch Application
Photoaffinity LabelForms a covalent bond upon UV activationIrreversibly labels the binding pocket for structural and biochemical studies.
Biotinylated ProbeHigh-affinity tag for streptavidinEnables affinity purification (pull-down) of the receptor and its interacting proteins.
PROTACInduces targeted protein degradationAllows for rapid, reversible "knockdown" of the 5-HT2C receptor to study functional consequences. thesgc.org

Computational Modeling and Molecular Dynamics Simulations of Receptor-Ligand Interactions

Computational approaches are powerful tools for understanding drug-receptor interactions at an atomic level. nih.gov While the structure of the 5-HT2C receptor has been modeled, detailed simulations of its interaction with SB 243213 are a key area for future research.

This research would involve:

Homology Modeling and Docking: Using the known structures of related G-protein coupled receptors (GPCRs) to build a high-fidelity homology model of the human 5-HT2C receptor. Computational docking simulations can then predict the most likely binding pose of SB 243213 within the receptor's binding pocket.

Molecular Dynamics (MD) Simulations: Performing large-scale MD simulations to observe the dynamic behavior of the SB 243213-receptor complex over time. nih.gov These simulations can reveal the key amino acid residues that stabilize the binding, explain the structural basis for its high selectivity over 5-HT2A and 5-HT2B receptors, and provide a mechanistic hypothesis for its inverse agonist activity. rndsystems.com

Free Energy Calculations: Using methods like free energy perturbation or thermodynamic integration to computationally predict the binding affinity of novel SB 243213 analogues. This would enable the rational, in silico design of new compounds with improved properties, accelerating the discovery process.

These computational studies, especially when combined with experimental data from mutagenesis or photoaffinity labeling, will provide a detailed blueprint of the molecular recognition between SB 243213 and the 5-HT2C receptor, guiding the development of next-generation therapeutic agents.

Q & A

Q. What is the primary mechanism of action of SB 243213 dihydrochloride in modulating serotonin receptors, and how does this inform experimental design for in vitro studies?

this compound acts as a selective, high-affinity antagonist of the 5-HT2C receptor (pKi = 9.37, pKb = 9.8), with minimal activity at other serotonin receptor subtypes. For in vitro studies, researchers should design radioligand binding assays using transfected cell lines expressing human 5-HT2C receptors to measure displacement of labeled ligands (e.g., [³H]-mesulergine). Functional antagonism can be assessed via calcium flux assays in cells expressing Gαq-coupled 5-HT2C receptors. Ensure proper controls for non-specific binding and receptor specificity .

Q. What validated assays are recommended for quantifying this compound’s receptor binding affinity and functional antagonism?

  • Binding assays : Use saturation and competition binding protocols with membrane preparations from transfected cells. Include reference compounds (e.g., SB 242084) for comparative analysis.
  • Functional assays : Employ fluorescence-based calcium indicators (e.g., Fluo-4) to measure 5-HT2C-mediated signaling inhibition. Validate assays using concentration-response curves and calculate IC50 values with nonlinear regression models. Document assay conditions (temperature, buffer composition) to ensure reproducibility .

Q. How should researchers design dose-response experiments to characterize this compound’s pharmacological effects?

Use log-spaced concentrations (e.g., 0.1 nM to 10 µM) to cover the compound’s dynamic range. Include vehicle controls and reference antagonists (e.g., ritanserin) for baseline normalization. For behavioral studies in animal models, align dosing regimens with pharmacokinetic data (e.g., plasma half-life) to maintain target engagement. Statistical analysis should incorporate ANOVA with post-hoc tests to compare dose groups .

Advanced Research Questions

Q. How can researchers optimize the solubility and stability of this compound in aqueous buffers for in vivo pharmacokinetic studies?

  • Solubility : Test co-solvents like polyethylene glycol (PEG-400) or cyclodextrins at physiological pH (6.8–7.4). Pre-saturate buffers with the compound to avoid precipitation.
  • Stability : Conduct forced degradation studies under varied temperatures and pH conditions. Use HPLC-UV to monitor degradation products and identify optimal storage conditions (e.g., -80°C in lyophilized form). Validate formulations via in vivo bioavailability tests in rodent models .

Q. What strategies are effective for resolving contradictory data between this compound’s in vitro potency and in vivo efficacy?

  • Pharmacokinetic analysis : Measure plasma and tissue concentrations using LC-MS/MS to confirm adequate exposure.
  • Target engagement : Use ex vivo receptor occupancy assays or positron emission tomography (PET) with 5-HT2C-specific radiotracers.
  • Off-target effects : Screen against related receptors (e.g., 5-HT2A, 5-HT2B) to rule out confounding interactions. Adjust experimental models to account for species-specific receptor expression differences .

Q. What analytical techniques are most appropriate for detecting this compound metabolites in complex biological matrices?

Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) for untargeted metabolite profiling. For targeted quantification, develop a validated LC-MS/MS method with stable isotope-labeled internal standards (e.g., SB 243213-d4). Include enzymatic hydrolysis steps to detect phase II metabolites (e.g., glucuronides) .

Q. How can computational modeling be integrated with experimental data to predict this compound’s off-target effects?

  • Perform molecular docking studies against serotonin receptor subtypes using crystal structures or homology models.
  • Apply machine learning models trained on pharmacological datasets (e.g., ChEMBL) to predict polypharmacology. Validate predictions with functional assays and compare results to known selective antagonists (e.g., ketanserin for 5-HT2A) .

Q. What validation criteria should be established when developing a new HPLC-UV method for this compound quantification in plasma samples?

  • Linearity : Ensure R² ≥ 0.99 across the analytical range (e.g., 1–1000 ng/mL).
  • Precision/Accuracy : Achieve intra- and inter-day CV <15% and recovery rates of 85–115%.
  • Sensitivity : Determine limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (≥3 for LOD, ≥10 for LOQ). Include stability tests for freeze-thaw cycles and long-term storage .

Q. How should researchers address batch-to-batch variability in this compound’s purity during preclinical studies?

  • Source compounds from vendors providing certificates of analysis (COA) with HPLC purity >99% and residual solvent data.
  • Characterize each batch via NMR, mass spectrometry, and elemental analysis.
  • Include batch-specific controls in experiments to isolate purity-related effects .

Q. What statistical approaches are required when analyzing this compound’s effects on behavioral outcomes in rodent models?

Use mixed-effects models to account for inter-animal variability and repeated measures. Apply false discovery rate (FDR) corrections for multiple comparisons in high-dimensional datasets (e.g., locomotor activity across time bins). Power analysis should guide sample size selection to detect clinically relevant effect sizes (e.g., Cohen’s d ≥ 0.8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.